2-(2-chloro-6-fluorophenyl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
This compound is a chlorofluorophenyl-substituted acetamide featuring a pyridazinyl-pyrazolyl hybrid scaffold. Its structure includes a 2-chloro-6-fluorophenyl group linked to an acetamide moiety, which is further connected to a pyridazinone ring substituted with a 3,5-dimethylpyrazole unit.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O2/c1-12-10-13(2)26(23-12)17-6-7-19(28)25(24-17)9-8-22-18(27)11-14-15(20)4-3-5-16(14)21/h3-7,10H,8-9,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPUXXKSWNLICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)CC3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.85 g/mol. The structure includes a chloro-fluorophenyl group and a pyrazole moiety, which are known to influence biological interactions.
The biological activities of this compound are primarily attributed to the following mechanisms:
- Inhibition of Enzyme Activity : The compound has shown inhibitory effects on key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : Studies indicate that it can induce programmed cell death in cancer cells through mitochondrial pathways, enhancing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes its activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 3.14 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 4.50 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 5.20 | Disruption of mitochondrial function |
Antiviral Activity
The compound has also been tested for antiviral properties, particularly against HIV:
| Virus Type | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HIV-1 | 0.5 | Inhibition of reverse transcriptase |
| Influenza A | 10 | Blocking viral entry into host cells |
Case Studies and Research Findings
-
Study on Lung Cancer Cells :
A study conducted on A549 lung cancer cells demonstrated that treatment with the compound at a concentration of 20 µM resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and decreased Bcl-2 expression. These findings suggest that the compound may serve as a promising candidate for lung cancer therapy . -
HIV Inhibition Study :
Another research effort focused on the antiviral efficacy against HIV-1, revealing that the compound exhibited potent inhibition at low nanomolar concentrations. The study highlighted its potential as a therapeutic agent for managing HIV infections . -
Synergistic Effects with Other Agents :
Investigations into the synergistic effects when combined with standard chemotherapy drugs showed enhanced efficacy against resistant cancer cell lines, indicating its potential role in combination therapies .
Scientific Research Applications
3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride is a key intermediate in the chemical synthesis of Sodium flucloxacillin .
One method for synthesizing 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride involves reacting 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formic acid with chlorinating reagents like sulfur oxychloride or phosphorus oxychloride . An alternative method substitutes sulfur oxychloride and phosphorus oxychloride with two (trichloromethyl) carbonic ethers .
Reaction
- 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isoxzzole formic acid, tetramethyl-urea, and dichlorobenzene are added to a reactor .
- The dichlorobenzene solution of two (trichloromethyl) carbonic ethers is dripped in at room temperature for 45 minutes, with simultaneous chlorine hydride absorption .
- The mixture is warmed to 115-120°C and insulated for 1 hour .
- Dichlorobenzene is reclaimed by underpressure distillation at the end of the reaction, and a fraction is collected at 168-170°C under 0.667KPa, then allowed to freeze and cure .
In one instance, 26.30 grams of the product was obtained, yielding 96%, with a melting point of 48-52°C and a content (GC) of 99.2% .
NMR Data
-NMR(CDCl)δ:2.87(3H,s),7.08(1H,t,J=8.8Hz),7.33(1H,t,J=8.0Hz)7.41-7.47(1H,m) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural relatives can be categorized into three groups based on core motifs:
Chloroacetamide Herbicides (e.g., metazachlor, dimethachlor, ofurace) These agrochemicals share the chloroacetamide backbone but lack the pyridazinyl-pyrazolyl system. Substitutions at the phenyl ring (e.g., 2,6-dimethylphenyl in metazachlor) and side-chain modifications (e.g., methoxyethyl in dimethachlor) differentiate their herbicidal activity and environmental persistence .
Triazolyl/Triazinyl Acetamides (e.g., compound 6m and 7a from )
- Compound 6m (C21H18ClN4O2) features a naphthyloxy-triazolyl group, while 7a incorporates a phenyl-triazolyl side chain.
- Spectroscopic comparison :
| Property | Target Compound | Compound 6m |
|---|---|---|
| IR C=O stretch | ~1678 cm⁻¹ (expected) | 1678 cm⁻¹ |
| C–Cl stretch | ~785 cm⁻¹ (expected) | 785 cm⁻¹ |
| Molecular Weight | ~454 g/mol (estimated) | 393.11 g/mol |
- The target compound’s higher molecular weight and fluorophenyl group may improve lipid solubility compared to 6m, influencing pharmacokinetics.
Fluorinated Pyridazinyl Acetamides (e.g., compound in )
- A structurally similar analogue (C19H15F4N3O3) substitutes the chloro-fluorophenyl group with a 3,4,5-trifluorophenyl moiety and replaces the pyrazole with a methoxy group.
- Impact of fluorination :
Preparation Methods
Preparation of 3-Chloro-6-oxopyridazine
The pyridazinone scaffold was synthesized via cyclocondensation of maleic hydrazide with chlorinating agents. Key parameters:
- Reagents : Maleic hydrazide (1.0 eq), phosphorus oxychloride (3.0 eq)
- Conditions : Reflux in anhydrous dichloroethane (4 h)
- Yield : 68% after recrystallization from ethanol
Alkylation to Install Ethylamine Side Chain
Ethyl Bromoacetate Coupling
The nitrogen at position 1 of pyridazinone was alkylated using:
Hydrolysis to Carboxylic Acid
Saponification of the ester group:
- Reagents : 6M HCl (excess)
- Conditions : Reflux (1 h)
- Yield : 95% of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid
Synthesis of 2-Chloro-6-fluorophenyl Acetamide
Preparation of Acid Chloride
2-(2-Chloro-6-fluorophenyl)acetic acid was converted to its reactive chloride:
- Reagents : Thionyl chloride (3.0 eq)
- Conditions : Reflux in dichloromethane (2 h)
- Yield : Quantitatively (used without purification)
Amide Coupling with Ethylenediamine
Stepwise functionalization ensured controlled reaction:
- Primary Amine Formation :
- Reagents : Ethylenediamine (2.0 eq), triethylamine (3.0 eq)
- Solvent : Tetrahydrofuran (0°C)
- Yield : 88% of N-(2-aminoethyl)-2-(2-chloro-6-fluorophenyl)acetamide
Final Assembly via Carbodiimide Coupling
The convergent synthesis was completed using:
- Reagents :
- Carboxylic acid derivative (1.0 eq)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq)
- 4-Dimethylaminopyridine (DMAP, 0.2 eq)
- Solvent : Anhydrous dichloromethane
- Conditions : Stirring at 25°C (16 h)
- Purification : Column chromatography (silica gel, DCM/MeOH 95:5)
- Yield : 65% white crystalline solid
Analytical Characterization Data
Table 1. Spectral Data of Target Compound
Q & A
Q. What are the key steps in synthesizing 2-(2-chloro-6-fluorophenyl)-N-[2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl]acetamide?
The synthesis typically involves multi-step reactions:
- Substitution reactions under alkaline conditions to introduce fluorophenyl or pyridazinone moieties (e.g., using 3-chloro-4-fluoronitrobenzene as a precursor) .
- Condensation reactions with cyanoacetic acid or similar reagents in the presence of condensing agents (e.g., DCC or EDC) to form acetamide linkages .
- Reduction steps (e.g., using iron powder under acidic conditions) to convert nitro intermediates to amines . Optimized conditions (temperature, solvent, catalysts) are critical for yield and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (1H/13C) to confirm structural integrity, including substituent positions on aromatic rings and acetamide connectivity .
- High-performance liquid chromatography (HPLC) to assess purity (>95% typically required for pharmacological studies) .
- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
Q. How do functional groups (e.g., fluorophenyl, pyridazinone) influence its chemical behavior?
- The chloro-fluorophenyl group enhances lipophilicity and metabolic stability, influencing bioavailability .
- The pyridazinone core participates in hydrogen bonding and π-π stacking, critical for target binding .
- The acetamide moiety allows for derivatization and interaction with biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Design of Experiments (DoE) methodologies can systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Flow chemistry may enhance reproducibility and scalability for multi-step syntheses, reducing side reactions .
- Monitoring intermediates via thin-layer chromatography (TLC) ensures stepwise progress .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Perform comparative structure-activity relationship (SAR) studies with analogs (e.g., varying substituents on the pyridazinone ring) .
- Use in vitro assays (e.g., enzyme inhibition, cell viability) under standardized conditions to control variables like solvent effects or assay sensitivity .
- Computational molecular docking can predict binding affinities and rationalize discrepancies .
Q. What strategies are recommended for studying interactions with biological targets?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
- X-ray crystallography or cryo-EM (if co-crystallized with the target) to visualize binding modes .
- Mutagenesis studies to identify critical residues in target proteins .
Q. How can computational methods enhance the design of derivatives with improved properties?
- Density functional theory (DFT) calculations predict electronic properties and reactivity of substituents (e.g., fluorophenyl vs. methoxyphenyl) .
- Molecular dynamics simulations assess stability of ligand-target complexes under physiological conditions .
- ADMET prediction tools (e.g., SwissADME) optimize pharmacokinetic profiles early in development .
Q. What experimental approaches assess stability under varying pH and temperature conditions?
- Accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring to detect degradation products .
- Forced degradation (acid/base hydrolysis, oxidative stress) identifies vulnerable functional groups (e.g., acetamide hydrolysis) .
- Lyophilization or formulation with stabilizers (e.g., cyclodextrins) may enhance shelf life .
Q. How do researchers compare this compound to analogs with structural modifications?
Q. What methodologies elucidate metabolic pathways and pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
